5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a heterocyclic compound characterized by its unique structure that combines thiazole and pyrimidine moieties. It possesses the molecular formula and is classified as a thiazolo[4,5-d]pyrimidine derivative. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for synthesizing pharmaceutical agents with antimicrobial and anticancer properties .
The synthesis of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine typically involves several key steps:
This method can be optimized for yield and purity for both laboratory and industrial applications.
The molecular structure of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine consists of a thiazole ring fused to a pyrimidine ring, with chlorine substituents at positions 5 and 7 and a methylthio group at position 2. The structural formula can be represented as follows:
5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine can participate in various chemical reactions:
The outcomes of these reactions depend significantly on the reagents and conditions employed during the reactions .
The boiling point is reported to be around at , indicating its thermal stability compared to other similar compounds .
5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine has several significant applications in scientific research:
Thiazolo[4,5-d]pyrimidines represent a privileged class of bicyclic heterocycles that merge the electronic and steric properties of thiazole and pyrimidine rings into a single pharmacophoric scaffold. This fusion creates a planar, electron-deficient system with enhanced DNA intercalation potential and improved protein-binding capabilities compared to monocyclic counterparts. The scaffold's rigidity promotes selective target interactions while allowing strategic substitution at key positions (C-2, C-5, C-7) to fine-tune pharmacokinetic properties. For 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS: 87789-35-3), the specific substitution pattern leverages this bicyclic framework to optimize electronic distribution and steric accessibility, as evidenced by its calculated topological polar surface area (92.2 Ų) and moderate lipophilicity (LogP: 3.8) – properties conducive to cellular membrane penetration [1] [6].
Table 1: Core Identifiers of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
Property | Value |
---|---|
CAS Registry Number | 87789-35-3 |
Molecular Formula | C₆H₃Cl₂N₃S₂ |
Systematic Name | 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine |
Molecular Weight | 252.14 g/mol |
Synonyms | SCHEMBL21769056; DS-5810; AK137215; ZINC95829881 |
Thiazolo[4,5-d]pyrimidines emerged as bioisosteres of purine nucleobases, designed to mimic adenine/guanine while resisting enzymatic degradation. Early exploration focused on unsubstituted or minimally substituted derivatives, revealing moderate anticancer and antiviral activities. The strategic incorporation of halogen and alkylthio substituents marked a significant evolution, driven by the need to enhance target affinity and metabolic stability. The synthesis of 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine exemplifies this advancement, with routes typically starting from 4-aminothiazole-5-carboxamides or via Gewald-type reactions followed by cyclization using reagents like trifluoroacetic anhydride or phosphorus oxychloride [7] [9]. Its emergence coincided with broader interest in thiazolo[5,4-d]pyrimidines, where positional isomerism significantly influences bioactivity profiles – e.g., antiproliferative activity against gastric cancer cells (HGC-27, IC₅₀ = 5.07 μM) observed in closely related analogs [5]. This scaffold diversification underscores the pharmacophore's versatility in oncology and infectious disease research.
The bioactivity of 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is critically dependent on its halogen and thioether functional groups, which synergistically enhance its electronic and reactivity profile:
Halogen Substituents (C-5/C-7): The electron-withdrawing chlorine atoms increase the electrophilicity of the pyrimidine ring, facilitating nucleophilic displacement reactions with biological nucleophiles (e.g., cysteine thiols or lysine amines in target proteins). This enhances covalent binding potential to kinases like p21-activated kinase 4 (PAK4), implicated in colorectal cancer progression [4]. Chlorines also improve membrane permeability and metabolic stability by shielding reactive ring positions from oxidative degradation.
Methylthioether (C-2): The sulfur atom confers distinct electronic characteristics, while the methyl group provides moderate lipophilicity (LogP 3.8). Crucially, the methylthio group acts as a superior leaving group compared to methoxy or methylamino substituents. Under physiological conditions, it can be displaced by cellular thiols or hydrolyzed, enabling in situ generation of reactive thiolate intermediates that inhibit enzymes like dihydrofolate reductase (DHFR) or kinases. This reactivity is exploited in prodrug strategies, where the methylthio group facilitates targeted drug release [2] [8] [6].
Table 2: Key Computed Physicochemical Properties of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine [6]
Property | Value | Significance |
---|---|---|
Topological Polar Surface Area | 92.21 Ų | Moderate passive diffusion potential |
LogP (XLOGP3) | 3.76 | Balanced lipophilicity for cell penetration |
Hydrogen Bond Acceptors | 5 | Target interaction capability |
Rotatable Bonds | 1 (methylthio S-CH₃) | Conformational flexibility constraint |
Heavy Atoms | 13 | Molecular compactness |
Table 3: Bioactivity Profile of Thiazolo[4,5-d]pyrimidine Derivatives
Derivative Core | Observed Activity | Reference |
---|---|---|
5-Trifluoromethyl-2-thioxo | Antiproliferative (A375 melanoma, DU145 prostate) | [7] |
7-Amino-5-trifluoromethyl | NCI-60 screening (broad anticancer) | [7] |
5,7-Dichloro-2-(methylthio) | PAK4 inhibition (colorectal cancer) | [4] |
Thiazolo[5,4-d] isomer | MGC-803 gastric cancer (IC₅₀ = 4.64 μM) | [5] |
The targeted modifications exemplify rational drug design: chlorines enhance reactivity and stability, while the methylthio group balances lipophilicity with controlled reactivity. This synergy positions 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine as a versatile intermediate for generating derivatives with optimized target engagement, evidenced by its use in synthesizing PAK4 inhibitors and antiproliferative agents [4] [5] [7].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: